Pyrrolidine Basic Amine Confers a ≥28-Fold Potency Window in Anthelmintic Phenotypic Screening
In a systematic SAR study of pyrrolidine-oxadiazoles, the presence of a basic pyrrolidine nitrogen was indispensable for activity against H. contortus third-stage larvae (xL3). The most potent pyrrolidine-containing compounds achieved IC50 values as low as 0.78 μM, whereas structurally matched non-basic analogs (e.g., those bearing a morpholine or piperazine replacement) showed IC50 > 22.4 μM, representing a ≥28-fold differential [1]. The target compound retains the critical secondary amine of pyrrolidine as a free base (or hydrochloride salt), placing it structurally within the active range of the series. This is a class-level inference: the exact IC50 of 2-phenyl-5-(pyrrolidin-3-ylsulfanyl)-1,3,4-oxadiazole has not been independently reported, but its pyrrolidine-sulfanyl motif matches the pharmacophore required for low-micromolar activity.
| Evidence Dimension | Anthelmintic potency against H. contortus xL3 larvae (motility inhibition IC50) |
|---|---|
| Target Compound Data | Not independently measured; predicted active based on pyrrolidine pharmacophore (<22.4 μM) |
| Comparator Or Baseline | Pyrrolidine-oxadiazole series: most potent analog IC50 = 0.78 μM; non-basic analogs IC50 > 22.4 μM |
| Quantified Difference | ≥28-fold differential between basic pyrrolidine-containing analogs and non-basic replacements |
| Conditions | H. contortus exsheathed third-stage larvae (xL3) motility assay; 37 °C, 5% CO2 |
Why This Matters
Procurement of a pyrrolidine-containing 1,3,4-oxadiazole is mandatory for anthelmintic screening campaigns because non-basic analogs are essentially inactive in this validated phenotypic model.
- [1] Ruan B, et al. Synthesis and structure-activity relationship study of pyrrolidine-oxadiazoles as anthelmintics against Haemonchus contortus. Eur J Med Chem. 2020;190:112100. View Source
